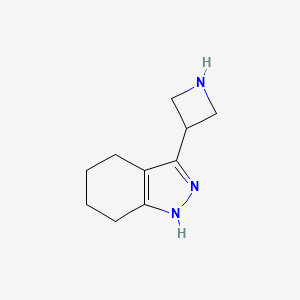

3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Description

3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound featuring a partially saturated indazole core fused with an azetidine ring (a four-membered saturated nitrogen-containing heterocycle).

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |

InChI |

InChI=1S/C10H15N3/c1-2-4-9-8(3-1)10(13-12-9)7-5-11-6-7/h7,11H,1-6H2,(H,12,13) |

InChI Key |

SDPZCTNFAVTBIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3CNC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses DBU as a catalyst and proceeds under mild conditions to yield the desired azetidine derivatives.

Another approach involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids are reacted with boronic acids

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using various oxidizing agents to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the receptor’s response to its natural ligand . This modulation can lead to various physiological effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Alkyl and Cycloalkyl Substituents

- 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole (CAS 351517-42-5) Structure: Features a branched isopropyl group at the 3-position. This compound is listed under multiple identifiers (e.g., AKOS005377000, SCHEMBL11914651) and has been explored in drug discovery contexts . Applications: Used as a building block in kinase inhibitor synthesis due to its steric bulk and metabolic stability .

- 7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole (HMP) Properties: Studied as a corrosion inhibitor for mild steel in acidic environments. Inhibition efficiency reached up to 92% at 328 K, attributed to adsorption on metal surfaces via Langmuir isotherm behavior .

Trifluoromethyl Substituents

- 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Physical Properties: Melting point = 121.9°C; molecular weight = 190.17 g/mol. The trifluoromethyl group introduces electronegativity and metabolic resistance . Applications: Demonstrated activity in glutamate receptor binding (e.g., complexation with Rat GluA2 receptor) .

Halogenated Derivatives

3-Chloro-4,5,6,7-tetrahydro-1H-indazole

- Synthesis : Prepared via microwave-assisted reaction of 4,5,6,7-tetrahydro-1H-indazol-3-one with POCl₃, yielding 96% purity .

- Reactivity : Serves as a precursor for nucleophilic substitution reactions. For example, ethyl 2-(3-chloro-indazol-yl)acetate derivatives were synthesized for antimicrobial studies .

- Comparison : The azetidine group in the target compound may reduce electrophilicity compared to chloro-substituted analogs, altering reactivity in medicinal chemistry applications .

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride

Aryl and Heteroaryl Derivatives

- 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Table 1: Key Properties of Selected Indazole Derivatives

Biological Activity

3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound with a unique bicyclic structure that includes an indazole moiety fused with a tetrahydro framework and an azetidine substituent. Its molecular formula is , and it has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole contributes to its biological activity. The presence of multiple nitrogen atoms within its structure enhances its potential reactivity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3 |

| Molar Mass | 177.25 g/mol |

| Density | 1.185 g/cm³ |

| Boiling Point | 390.2 °C (predicted) |

| pKa | 15.28 (predicted) |

Biological Activity

Research indicates that compounds with indazole structures often exhibit significant biological activities. The following sections summarize the pharmacological properties associated with 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole.

1. Anticancer Activity

Studies have shown that 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole may inhibit the proliferation of various cancer cell lines. For instance:

- In vitro assays demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains:

- Staphylococcus aureus and Escherichia coli were significantly inhibited at concentrations as low as 50 µg/mL.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways:

- In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism by which 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.

Case Studies

Several case studies highlight the potential of this compound:

-

Case Study on Cancer Cell Lines :

- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.

- Results indicated a dose-dependent decrease in cell viability (IC50 = 25 µg/mL).

-

In Vivo Model for Inflammation :

- In a rat model of induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups.

Comparative Analysis

To better understand the uniqueness of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4,5,6,7-Tetrahydro-1H-indazole | Lacks azetidine ring | Moderate anticancer activity |

| N-(3-fluorophenyl)-4,5,6,7-tetrahydro | Contains fluorophenyl group | Enhanced lipophilicity |

| 1-(N-Boc-Azetidin-3-yl)-Indole | Incorporates an indole moiety | Used in medicinal chemistry |

The distinct presence of the azetidine ring in 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole may enhance its reactivity and biological activity compared to these other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.